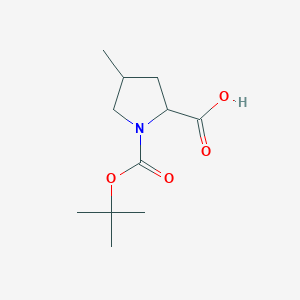

1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

説明

1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid (CAS: 364750-81-2) is a protected pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a methyl substituent at the 4-position. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The stereochemistry is designated as (2S,4S), which influences its reactivity and interactions in synthetic applications, particularly in pharmaceutical intermediates. The Boc group serves as a protective moiety for amines, ensuring stability during synthetic transformations, while the carboxylic acid at the 2-position enables conjugation reactions, such as amide bond formation.

特性

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKSXPYZNXUHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001187362 | |

| Record name | 1-(1,1-Dimethylethyl) 4-methyl-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51077-15-7 | |

| Record name | 1-(1,1-Dimethylethyl) 4-methyl-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51077-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 4-methyl-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Basic Protection Strategy

The protection of the amino group typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of an appropriate base. This reaction proceeds under mild conditions to selectively protect the pyrrolidine nitrogen, creating a foundation for subsequent transformations while maintaining stereochemical integrity at existing chiral centers.

Stereoisomer-Specific Preparation Methods

Several stereoisomers of this compound are commercially available, each requiring specific synthetic approaches to control stereochemistry at the 2- and 4-positions.

Synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

The (2S,4S) stereoisomer (CAS: 364750-81-2) represents one of the most widely utilized configurations. A documented synthesis pathway begins with compound 8 (150 mg, 0.78 mmol) dissolved in anhydrous THF (10 mL) at 0°C. The addition of BH₃Me₂S solution (1 M in THF, 2.03 mmol) followed by overnight stirring at 40°C generates the desired product. After workup involving evaporation, dissolution in ethyl acetate, aqueous washing, and drying over Na₂SO₄, the crude material undergoes flash chromatography purification (eluent n-pentane:AcOEt 7:1) to yield 90 mg (60%) of the target compound.

Synthesis of (2R,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

The (2R,4R) isomer (CAS: 871727-77-4) requires careful control of stereochemistry at both the 2- and 4-positions. While maintaining a similar protection strategy with Boc₂O, this stereoisomer necessitates different starting materials or stereoselective reduction techniques to establish the correct spatial arrangement.

Patent-Described Preparation Methods

Several patent-described methods offer valuable insights into scalable preparation approaches for this compound and related derivatives.

Method via Protected Amino Pentanedioate

One documented approach begins with 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate (7.8g, 24.6mmol), di-tert-butyl dicarbonate (5.9g, 27mmol), 4-dimethylaminopyridine (0.9g, 7.38mmol) and 30 ml tertiary butanol. After overnight stirring at 25°C, solvent evaporation and column chromatography purification produces 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino) pentanedioate with a 91.9% yield.

Method via Dihydropyrrole Intermediates

An alternative synthesis pathway described in patent literature involves the preparation of N-t-butyloxycarbonyl-2-t-butyloxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole as a key intermediate. This method utilizes LHMDS (7.6g, 45.4mmol) under nitrogen protection at -78°C, followed by addition of 1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (8.8g, 27.8mmol) in THF. After dropwise addition of acetic formic anhydride in THF and appropriate workup, the product is obtained with excellent yields (>80%).

Hydrolysis Method for Ester Derivatives

For the conversion of methyl ester derivatives to the corresponding carboxylic acids, a reliable method employs (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole (3.2g, 10mmol), LiOH (0.63g, 15mmol), water (15ml), and THF (15ml). After overnight stirring at 25°C and appropriate workup including pH adjustment to 3, extraction, and evaporation, the carboxylic acid product is obtained in quantitative yield.

Comparative Analysis of Preparation Methods

Different synthetic approaches offer various advantages in terms of yield, stereoselectivity, and scalability. Table 1 provides a comparative analysis of the major preparation methods described in the literature.

Table 1: Comparison of Preparation Methods for this compound

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency and stereoselectivity. Table 2 summarizes optimal solvent and base combinations for different preparation steps.

Table 2: Solvent and Base Selection for Key Preparation Steps

Proper characterization is essential for confirming the identity and purity of synthesized this compound. The following spectroscopic data provides reference points for product validation.

Nuclear Magnetic Resonance Data

¹H NMR data for N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole (400 MHz, CDCl₃):

Physical Properties of Stereoisomers

Table 3: Physical Properties of Key Stereoisomers

Optimization Strategies for Improved Synthesis

Recent research has focused on enhancing the efficiency and environmental sustainability of this compound preparation methods.

Yield Optimization

Several strategies have been implemented to improve reaction yields:

Green Chemistry Approaches

Environmental considerations have led to improvements in synthesis protocols:

- Reduction of harmful solvent usage through improved separation techniques

- Development of aqueous workup procedures with minimal organic solvent requirements

- Exploration of catalytic methods requiring lower reagent loadings

- Recovery and recycling of valuable reagents like Boc₂O

化学反応の分析

反応の種類: 1-(tert-ブトキシカルボニル)-4-メチルピロリジン-2-カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体になります。

還元: 還元反応は、通常、ジクロロメタン中のトリフルオロ酢酸などの強酸を使用して、Boc基を除去するために実施できます.

置換: Boc基は、塩化アルミニウム(AlCl3)やヨウ化トリメチルシリルなどの試薬を使用して、他の保護基の存在下で選択的に開裂できます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。

還元: ジクロロメタン中のトリフルオロ酢酸(TFA)またはメタノール中の塩酸(HCl)は、Boc脱保護に一般的に使用されます.

置換: 塩化アルミニウム(AlCl3)とヨウ化トリメチルシリル(TMSI)は、Boc基を選択的に開裂するために使用されます.

主要な生成物: これらの反応から生成される主要な生成物には、脱保護されたアミン、酸化誘導体、および特定の反応条件に応じて置換された化合物が含まれます。

科学的研究の応用

Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature makes it an excellent chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. The tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions, facilitating further chemical transformations.

Medicinal Chemistry

In medicinal chemistry, (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid is utilized in the development of pharmaceuticals. It plays a vital role in synthesizing peptide-based drugs and biologically active compounds, including enzyme inhibitors and receptor agonists. The compound's ability to influence stereochemistry is particularly valuable in drug design.

Biological Research

The compound has been investigated for its biological activity. Studies have shown that it can inhibit specific enzymatic activities associated with various disease pathways. Its structural characteristics have led to the development of predictive models for its biological activity, indicating potential therapeutic applications.

Chemical Reactions Overview

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Removal of Boc group under acidic conditions to yield free amine |

| Oxidation/Reduction | Reactions involving oxidation or reduction at the pyrrolidine ring |

| Coupling Reactions | Participation in peptide bond formation and amide linkages |

| Study Type | Findings |

|---|---|

| In vitro Studies | Inhibition of enzymatic activities linked to disease pathways |

| Predictive Models | Computational predictions of biological activity based on structure |

| Case Studies | Role in synthesizing enzyme inhibitors and receptor agonists |

Case Studies

-

Synthesis of Eribaxaban :

- The compound has been identified as an important intermediate in the preparation of Eribaxaban, a direct factor Xa inhibitor used for preventing venous thromboembolism (VTE). Studies have demonstrated its high affinity for human factor Xa, showcasing its relevance in developing anticoagulant therapies .

- Development of Enzyme Inhibitors :

- Peptide Synthesis :

作用機序

1-(tert-ブトキシカルボニル)-4-メチルピロリジン-2-カルボン酸がその効果を発揮するメカニズムには、安定なカルバメート結合の形成によるアミン基の保護が含まれます。 Boc基は、穏和な条件下で導入でき、酸性試薬を使用して選択的に除去できます 。関連する分子標的と経路には、反応性中間体の安定化と、合成中の望ましくない副反応の防止が含まれます。

類似化合物:

1-(tert-ブトキシカルボニル)-2-ピロールボロン酸: 鈴木・宮浦クロスカップリング反応に使用されます.

1-[(tert-ブトキシカルボニル)アミノ]シクロヘキサンカルボン酸: 環状ペプチドやその他の複雑な分子の合成に使用されます.

独自性: 1-(tert-ブトキシカルボニル)-4-メチルピロリジン-2-カルボン酸は、その特定の構造により、酸性条件下での安定性と容易な除去が得られるため、ユニークです。これにより、アミン基の選択的な保護と脱保護が必要とされるペプチド合成やその他の用途において特に価値があります。

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related Boc-protected pyrrolidine/piperidine carboxylic acids:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility Methyl vs. Methoxy: The methyl group in the target compound offers minimal steric hindrance compared to the methoxy group in 83624-01-5, which is bulkier and electron-donating. This difference impacts solubility, with the methoxy derivative exhibiting higher polarity . Allyl and Aromatic Groups: The allyl substituent in 1822562-23-1 introduces unsaturation, enabling participation in click chemistry, while phenyl or phenoxy groups (e.g., 261777-31-5 or 96314-29-3) enhance hydrophobicity, favoring blood-brain barrier penetration in CNS drugs .

Stereochemical Influence

- The (2S,4S) configuration of the target compound contrasts with the (2S,4R) isomerism in 83624-01-5 and 14 (). This stereochemical variance can dictate enantioselectivity in drug-receptor interactions or catalytic processes .

Hazard Profiles Most Boc-protected pyrrolidine/piperidine acids share similar GHS hazards (e.g., skin/eye irritation, respiratory toxicity), though acute oral toxicity (H302) is noted for phenyl-substituted analogs like 261777-31-5 .

Crystallographic Behavior

- Crystallinity is critical for purification. The (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid () forms stable crystals (R factor = 0.037), suggesting that the target compound’s methyl analog may also exhibit favorable crystallization properties .

Synthetic Utility

- The target compound’s methyl group simplifies synthesis compared to bulkier substituents. For example, 14 () requires multi-step alkylation for the n-pentyl chain, while the methyl group can be introduced via direct methylation .

生物活性

1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid, also known as (2R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid, is an important compound in organic chemistry and pharmaceutical research. Its structure includes a pyrrolidine ring, which is significant for various biological activities, particularly in the development of peptide-based therapeutics.

- IUPAC Name : (2R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.28 g/mol

- CAS Number : 871727-77-4

- Purity : 97% .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Peptide Synthesis : The compound serves as a building block in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amines during peptide synthesis, facilitating the formation of peptide bonds without side reactions.

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Peptide Synthesis Efficiency

A study published in the Journal of Organic Chemistry analyzed the efficiency of peptide synthesis using this compound as a key intermediate. The researchers found that the use of this compound significantly improved yields in solid-phase peptide synthesis (SPPS) compared to traditional methods .

Anticancer Properties

In a recent investigation, researchers explored the anticancer potential of various derivatives of this compound. The study demonstrated that specific modifications to the pyrrolidine ring enhanced cytotoxicity against colorectal cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Neuroprotective Studies

A study conducted on neuroprotective effects highlighted that certain derivatives could inhibit neuronal apoptosis induced by oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Table 1: Comparison of Biological Activities

Q & A

Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to pyrrolidine derivatives?

The Boc group is typically introduced via a two-step process: (1) activation of the amine using a base (e.g., cesium carbonate) and (2) reaction with di-tert-butyl dicarbonate (Boc anhydride) in an inert solvent like THF or dichloromethane. For sterically hindered pyrrolidines, catalysts such as palladium acetate or tert-butyl XPhos may enhance reaction efficiency . Post-reaction purification often involves column chromatography or recrystallization from tert-butyl alcohol/water mixtures to remove unreacted reagents.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group’s presence (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring substitution patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., (2R,4R) vs. (2S,4S) configurations) by analyzing bond angles and torsion angles .

- HPLC-MS : Quantifies purity and detects diastereomers using chiral columns (e.g., C18 with acetonitrile/water gradients) .

Q. What are the critical safety precautions for handling this compound?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must:

Q. How is the carboxylic acid moiety typically functionalized in downstream reactions?

The carboxylic acid is activated via coupling reagents (e.g., HATU, EDCI) for amide bond formation. For example, it can react with amines in DMF under nitrogen, followed by Boc deprotection with HCl/dioxane to yield secondary amines .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of stereoisomers like (2R,4R)-configured derivatives?

- Chiral Auxiliaries : Use (R)- or (S)-prolinol derivatives as starting materials to enforce specific configurations .

- Asymmetric Catalysis : Employ palladium catalysts with chiral ligands (e.g., XPhos) to control stereochemistry during cross-coupling steps .

- Crystallographic Validation : Single-crystal X-ray analysis confirms absolute configuration, as demonstrated for (2R,4R)-4-methoxypyrrolidine derivatives .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Temperature Control : Maintain 40–100°C during coupling steps to balance reactivity and Boc group stability .

- Solvent Selection : Polar aprotic solvents (DMF, tert-butyl alcohol) improve solubility of intermediates.

- Workup Optimization : Sequential filtrations and acid-base extractions minimize side-product carryover, as seen in palladium-catalyzed reactions .

Q. How can diastereomeric byproducts be resolved during Boc-deprotection?

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

Q. How can contradictory synthetic yields from literature reports be reconciled?

Discrepancies often arise from:

- Catalyst Loading : Higher palladium acetate concentrations (5–10 mol%) improve yields in sterically hindered reactions .

- Atmospheric Control : Oxygen-sensitive steps (e.g., Boc deprotection) require rigorous inert gas purging to avoid oxidation byproducts. Cross-referencing reaction logs from and highlights these variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。